p-Isopropylazobenzene
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Overview
Description
p-Isopropylazobenzene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two phenyl rings. The compound has the molecular formula C15H16N2 and a molecular weight of 224.30 g/mol . Azobenzenes are known for their photoisomerization properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of p-Isopropylazobenzene typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. The classical methods for synthesizing azobenzenes include:
Azo Coupling Reaction: This involves the reaction of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial production methods often employ these classical synthetic routes, with modifications to optimize yield and purity.
Chemical Reactions Analysis
p-Isopropylazobenzene undergoes various chemical reactions, including:
Reduction: Azobenzenes can be reduced to hydrazobenzenes using reducing agents like sodium dithionite.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
p-Isopropylazobenzene has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of p-Isopropylazobenzene involves photoisomerization, where the compound switches between its trans and cis isomers upon exposure to light. This isomerization affects the compound’s electronic distribution and affinity for certain chemical species . The molecular targets and pathways involved include interactions with light-responsive proteins and other biomolecules.
Comparison with Similar Compounds
p-Isopropylazobenzene can be compared to other azobenzene derivatives, such as:
Azobenzene: The simplest form of azobenzene, used widely in various applications.
4-Hydroxyazobenzene: Substituted with a hydroxy group, used in dye production and as a molecular switch.
4-Aminoazobenzene: Substituted with an amino group, used in the study of photochemical properties.
The uniqueness of this compound lies in its specific substituent, the isopropyl group, which can influence its photochemical properties and applications.
Properties
CAS No. |
61653-39-2 |
---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
phenyl-(4-propan-2-ylphenyl)diazene |
InChI |
InChI=1S/C15H16N2/c1-12(2)13-8-10-15(11-9-13)17-16-14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
VXRIFISRSQHSEG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Synonyms |
4-isopropylazobenzene p-(i)PrAzo cpd p-isopropylazobenzene |
Origin of Product |
United States |
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